molecular formula C11H22N2O2 B2471235 tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate CAS No. 1258649-62-5

tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate

Cat. No. B2471235
CAS RN: 1258649-62-5
M. Wt: 214.309
InChI Key: GTBJUDHXQLLKID-UHFFFAOYSA-N
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Description

“tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate” is a chemical compound with the CAS Number: 1258649-62-5 . It has a molecular weight of 214.31 . It is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (2-aminocyclopentyl)methylcarbamate . The InChI code is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is an oil with a molecular weight of 214.31 . It is stored at a temperature of 4°C .

Scientific Research Applications

Antibiotic Development

Compound 1: serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation intravenous cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Researchers have explored its efficacy in treating infections caused by Pseudomonas aeruginosa .

Bioconjugation and Drug Delivery

The amino group in compound 1 allows for bioconjugation strategies. Researchers can attach targeting ligands, fluorescent probes, or other functional groups to enhance drug delivery. By incorporating this compound into prodrugs or nanocarriers, they aim to improve drug solubility, stability, and tissue-specific delivery.

These applications highlight the versatility and potential impact of tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate in scientific research. As investigations continue, we may uncover additional uses and refine its role in various fields . If you’d like further details or explore other aspects, feel free to ask!

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJUDHXQLLKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate

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